3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13468429
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O3 |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | benzyl 3-[cyclopropyl(2-hydroxyethyl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O3/c20-11-10-19(15-6-7-15)16-8-9-18(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2 |
| Standard InChI Key | MPLZXPFHZSHZDQ-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCO)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(CCO)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyl group, and a pyrrolidine ring. This compound is part of a class of specialty materials known for their potential pharmaceutical applications, particularly in the development of new drugs targeting various biological pathways.
Synthesis and Preparation
The synthesis of 3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropyl and hydroxyl groups. These methods allow for controlled synthesis while maintaining the desired stereochemistry.
Biological Activities
Compounds with similar structures have shown potential biological activities, particularly in antibacterial applications. The presence of cyclopropyl and hydroxyl groups may enhance interactions with biological targets, contributing to their pharmacological profiles.
Related Compounds
Several related compounds have been studied for their unique properties and biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | 1823396-40-2 | Contains piperidine instead of pyrrolidine; potential for different biological activity |
| (R)-3-[Cyclobutyl-(2-hydroxyethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 1354015-53-X | Similar structure but with a cyclobutyl group; may alter pharmacokinetics |
| (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 143269-64-1 | (S)-enantiomer; potential applications in drug development |
Research Findings and Future Directions
Research on compounds like 3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester highlights their potential in drug development, particularly in targeting bacterial infections. Further studies are needed to fully explore their biological activities and optimize their structures for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume